Ethyl 3-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate
Description
Molecular Architecture Analysis: Spiro[4.5]decane Core and Benzoylbenzoate Substituents
Spiro[4.5]decane Core Structure
The spiro[4.5]decane core consists of:
- 4-membered ring : A 1,4-dioxane ring (two oxygen atoms at positions 1 and 4).
- 5-membered ring : A nitrogen-containing azaspiro ring fused to the dioxane via the spiroatom.
Structural Features
Benzoylbenzoate Substituents
The benzoylbenzoate group comprises:
- Ethyl benzoate : An ester formed between benzoic acid and ethanol.
- Benzoyl group : A phenyl ketone substituent attached to the benzoate ring at the 4-position.
Connectivity and Geometry
| Component | Role in Compound | SMILES Fragment | Source |
|---|---|---|---|
| Spiro Core | Central scaffold | C1COC2(CC[NH2+]CC2)O1 |
|
| Benzoylbenzoate | Peripheral substituent | O=C(OCC)C1=CC=C(C(C2=CC=CC=C2)=O)C=C1 |
Isomeric Considerations and Positional Variations in Substituent Placement
Axial Chirality and Stereoisomerism
The spiroatom’s substituents (dioxane ring, azaspiro ring, and benzoylbenzoate) create potential for axial chirality , a form of stereoisomerism arising from restricted rotation around the spiro junction. However:
Positional Isomerism
The benzoyl group’s attachment to the benzoate ring at the 4-position is critical:
- Regioselectivity :
Properties
IUPAC Name |
ethyl 3-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-2-28-23(27)21-5-3-4-20(16-21)22(26)19-8-6-18(7-9-19)17-25-12-10-24(11-13-25)29-14-15-30-24/h3-9,16H,2,10-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYXQEPMYOPOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642850 | |
| Record name | Ethyl 3-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-68-1 | |
| Record name | Ethyl 3-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis Outline
- Preparation of the Spirocyclic Amine Intermediate
- Benzylation of the Spirocyclic Amine
- Alkylate the nitrogen atom of the spirocyclic amine with a suitable benzyl halide (such as 4-(chloromethyl)benzoyl chloride or bromide) to form the N-benzylated intermediate.
- Friedel–Crafts Acylation or Coupling
- Couple the N-benzylated spirocyclic intermediate with ethyl 3-bromobenzoate or a similar aromatic ester using palladium-catalyzed cross-coupling or Friedel–Crafts acylation.
- Purification and Characterization
Data Table: Typical Reaction Conditions
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (typical) |
|---|---|---|---|---|---|
| 1 | 1,4-dioxa-8-azaspiro[4.5]decane | — | — | — | >90% (commercial) |
| 2 | Benzyl halide, base (e.g., NaH, K₂CO₃) | DMF, DMSO | 25–60°C | 2–12 h | 60–80% |
| 3 | Aromatic ester, Pd(0) catalyst, base (e.g., Cs₂CO₃) | Toluene, DMF | 80–120°C | 6–24 h | 50–70% |
| 4 | — (purification) | — | — | — | — |
Note: Exact conditions may vary depending on substrate reactivity and scale.
Related Synthetic Precedents
- Spirocyclic Amine Synthesis: The 1,4-dioxa-8-azaspiro[4.5]decane core is typically synthesized via cyclization of diol and amine precursors under acidic or basic conditions, or it can be sourced commercially.
- Aromatic Benzylation: N-alkylation of spirocyclic amines with benzyl halides is a well-established method, often performed in polar aprotic solvents with a mild base.
- Ester Coupling: Cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) are frequently used to join aromatic systems with functionalized esters, providing high selectivity and yield.
Analytical and Purification Techniques
- NMR Spectroscopy: Confirms the integrity of the spirocyclic and aromatic regions.
- Mass Spectrometry: Verifies molecular weight and purity.
- Chromatography (HPLC/Column): Used for purification and assessment of compound homogeneity.
Comparative Table: Related Compounds and Synthetic Approaches
Research Findings and Observations
- The use of mild bases and polar aprotic solvents is favored for the N-alkylation step to minimize side reactions and maximize yield.
- Cross-coupling reactions are generally robust but require careful control of temperature and catalyst loading to prevent decomposition of the spirocyclic core.
- Purification is critical due to the lipophilic nature of the compound, which can complicate chromatographic separation.
Chemical Reactions Analysis
Types of Reactions
3-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic moiety or the benzophenone core, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzophenone derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
The compound's structure suggests it may possess significant pharmacological properties. The presence of the 1,4-dioxa-8-azaspiro[4.5]decan moiety is of particular interest due to its potential to interact with biological targets, including enzymes and receptors involved in various diseases.
Case Studies:
- Antitumor Activity: Preliminary studies have indicated that derivatives of spiro compounds exhibit antitumor activity. Ethyl 3-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate may be explored for its efficacy against cancer cell lines, with ongoing research focusing on its mechanism of action and cytotoxicity profiles.
- Neuroprotective Effects: Research into similar spiro compounds has shown promise in neuroprotection. Investigating the neuroprotective effects of this compound could lead to advancements in treating neurodegenerative diseases.
Materials Science
Polymer Chemistry:
The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the properties of the resulting materials.
Applications:
- Coatings and Adhesives: Its unique structure may improve adhesion properties and durability in coatings, making it suitable for applications in protective coatings for metals and plastics.
- Nanocomposites: Incorporating this compound into nanocomposite materials could enhance their mechanical and thermal properties.
Chemical Intermediate
Synthesis Applications:
this compound can act as a versatile intermediate for synthesizing other complex organic compounds.
Reactions:
- Functionalization: The compound can undergo various chemical reactions such as esterification and amidation, providing pathways to develop new pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets. The spirocyclic moiety and benzophenone core can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Carboethoxy-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
- 3-Carboethoxy-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Uniqueness
3-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]benzophenone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 3-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the presence of a spirocyclic moiety. Its molecular formula is , with a molecular weight of approximately 409.48 g/mol. The compound features both ester and ketone functional groups, contributing to its reactivity and biological activity.
Research indicates that compounds with similar structural motifs often interact with various biological targets. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been shown to act as sigma receptor ligands, which are implicated in neuroprotective effects and modulation of neurotransmitter systems . The specific interactions of this compound with sigma receptors or other targets remain to be fully elucidated.
Antioxidant Activity
Preliminary studies suggest that compounds containing the spirocyclic structure may exhibit antioxidant properties. These activities are often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests, where higher scavenging activity correlates with enhanced cellular protection against oxidative stress.
Antimicrobial Activity
The antimicrobial potential of related compounds has been explored in various studies. For example, Mannich bases derived from similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, it is reasonable to hypothesize that it may share similar antimicrobial properties.
Case Studies and Research Findings
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of sigma receptor ligands found that certain derivatives reduced cell death in neuronal cell lines exposed to oxidative stressors like tert-butyl hydroperoxide (TBHP). These findings suggest that compounds with similar structures may provide neuroprotective benefits by modulating signaling pathways associated with cell survival .
Case Study 2: Antimicrobial Evaluation
In a comparative study of various spirocyclic compounds, those containing the 1,4-dioxa motif exhibited promising antimicrobial activity against several pathogens. This study highlights the potential for this compound to be developed as an antimicrobial agent pending further investigation into its efficacy and mechanism of action .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.48 g/mol |
| Antioxidant Activity | High (assumed based on structure) |
| Antimicrobial Activity | Potential (based on related compounds) |
| Sigma Receptor Affinity | High (related compounds show significant binding) |
Q & A
Q. What are the common synthetic routes for Ethyl 3-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate, and how are intermediates validated?
The synthesis often involves spirocyclic precursor modification, such as coupling 1,4-dioxa-8-azaspiro[4.5]decane derivatives with benzoyl benzoate intermediates via nucleophilic substitution or condensation reactions. For example, multicomponent Rh(III)-catalyzed reactions have been employed to assemble structurally related spiro compounds . Key intermediates (e.g., 1,4-dioxa-8-azaspiro[4.5]decane-2-methanol) are validated using H/C NMR and LC-MS to confirm purity and structural integrity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR identify functional groups (e.g., ester, spirocyclic amine) and confirm regiochemistry.
- X-ray crystallography : Resolves spirocyclic conformation and intermolecular interactions. For example, spiro[4.5]decan-8-ylmethyl derivatives exhibit chair conformations in crystal lattices, validated by R-factors < 0.05 .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm error) .
Q. What purification strategies are effective for eliminating synthetic byproducts?
- Flash chromatography : Silica gel (40–63 μm) with gradient elution (ethyl acetate/hexane) removes polar impurities .
- HPLC : Reverse-phase columns (e.g., Chromolith®) with acetonitrile/water gradients resolve stereoisomers or regioisomers .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., ambiguous NMR shifts) be resolved during structural elucidation?
Contradictions arise from dynamic spirocyclic conformers or solvent-induced shifts. Strategies include:
- VT-NMR : Variable-temperature NMR distinguishes conformational equilibria (e.g., chair-to-boat transitions) .
- DFT calculations : Predict chemical shifts and compare with experimental data to validate assignments .
- Cocrystallization : Stabilizes specific conformers for unambiguous X-ray analysis .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in enzyme inhibition?
- Substituent variation : Modify the benzoyl or spirocyclic moiety to assess steric/electronic effects. For example, halogenation (e.g., fluorine) enhances binding affinity in PLD2 inhibitors .
- Enzyme assays : Measure IC using fluorescence-based PLD activity assays (e.g., Amplex® Red) .
- Molecular docking : Align with crystal structures (e.g., PDB 3WZW) to predict binding modes .
Example SAR Table :
| Substituent (R) | PLD2 IC (nM) | Selectivity (PLD2/PLD1) |
|---|---|---|
| -H | 150 | 10 |
| -F | 20 | 75 |
| -Cl | 45 | 30 |
Q. How do reaction conditions (e.g., solvent, catalyst) influence yield in spirocyclic compound synthesis?
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may promote side reactions (e.g., ester hydrolysis).
- Catalyst choice : Rh(III) catalysts improve regioselectivity in multicomponent reactions (e.g., isoindolinone synthesis) .
- Temperature : Elevated temperatures (80–100°C) accelerate spirocyclization but require inert atmospheres to prevent oxidation .
Q. What mechanistic insights explain unexpected byproducts in the synthesis of related spiro compounds?
- Overalkylation : Excess alkylating agents lead to quaternary ammonium salts, detectable via H NMR (δ 3.5–4.5 ppm) .
- Ring-opening : Acidic conditions hydrolyze the 1,4-dioxa ring, forming diols (confirmed by IR: broad O-H stretch at 3200–3500 cm) .
- Oxidative degradation : Air-sensitive intermediates (e.g., tertiary amines) require argon protection to avoid N-oxide formation .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
